molecular formula C9H21ClN2O2 B1524616 Boc-eda-ET hcl CAS No. 1073659-87-6

Boc-eda-ET hcl

Cat. No. B1524616
M. Wt: 224.73 g/mol
InChI Key: HVZIICLGNPRBJK-UHFFFAOYSA-N
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Description

“Boc-eda-ET hcl” is also known as “N-Boc,N-ethyl-1,2-ethylenediamine.HCl”. It has a CAS Number of 1001020-32-1 and a molecular weight of 224.73 . It is used in the synthesis of Thyronamine derivatives and analogs .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O . Active esters and other derivatives such as Boc-ONH 2 and Boc-N 3 can also be used .


Molecular Structure Analysis

The IUPAC name of “Boc-eda-ET hcl” is “2-((tert-butoxycarbonyl)(ethyl)amino)ethan-1-aminium chloride” and its InChI Code is "1S/C9H20N2O2.ClH/c1-5-11(7-6-10)8(12)13-9(2,3)4;/h5-7,10H2,1-4H3;1H" .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . The use of simple solid Brønsted acid catalysts can achieve continuous N-Boc deprotection of amines . Using THF as the solvent, H-BEA zeolite affords high yields of a variety of aromatic and aliphatic amines .


Physical And Chemical Properties Analysis

“Boc-eda-ET hcl” is a clear colorless to very light yellow oily liquid . It has a density of 1.012 g/mL at 20 °C and a refractive index of n 20/D 1.458 . It is miscible with methanol and chloroform, and slightly miscible with water .

Scientific Research Applications

  • Endocrine-Disrupting Chemicals

    This study discusses the health threats posed by endocrine-disrupting chemicals (EDCs), which interfere with hormone biosynthesis, metabolism, or action, leading to deviations from normal homeostatic control or reproduction. EDCs, including various industrial chemicals, plastics, and pesticides, are implicated in effects on reproduction, cancer, neuroendocrinology, thyroid function, metabolism, and obesity, among other health concerns (E. Diamanti-Kandarakis et al., 2009).

  • Boryl Radicals in Photopolymerization

    A study introduced amine- and phosphine-ligand-containing borane complexes (BoC) as highly efficient coinitiators for acrylate photopolymerization, suggesting innovative applications in materials science and possibly in areas related to Boc-eda-ET hcl's role in polymer chemistry (J. Lalevée et al., 2008).

  • Solid-Phase Synthesis of Protein-EDTA

    This study describes methods for introducing ethylenediaminetetraacetic acid (EDTA) at specific positions of proteins using solid-phase synthesis, which may relate to the chemical manipulation or functionalization aspects in the context of Boc-eda-ET hcl (J. Sluka et al., 1990).

Safety And Hazards

“Boc-eda-ET hcl” is classified as Acute toxicity, oral,(Category 4), H302 according to the Safety Data Sheet . It is recommended to handle it with care and avoid direct contact .

Future Directions

“Boc-eda-ET hcl” is a widely used building block in chemical synthesis . It is expected to continue to be used in the synthesis of various compounds, especially in the pharmaceutical industry .

properties

IUPAC Name

tert-butyl N-[2-(ethylamino)ethyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.ClH/c1-5-10-6-7-11-8(12)13-9(2,3)4;/h10H,5-7H2,1-4H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZIICLGNPRBJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCNC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-eda-ET hcl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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